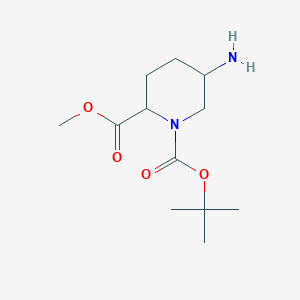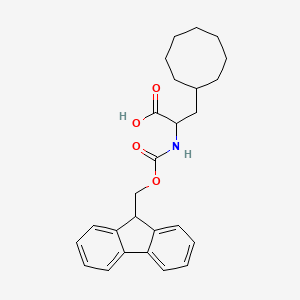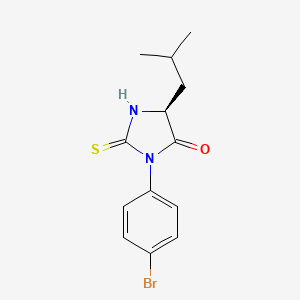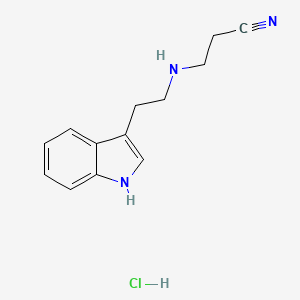
3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(p-Tolyl)-3H-1,2-dithiole-3-thione: is an organic compound that belongs to the class of dithiolethiones These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom double-bonded to a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione typically involves the reaction of p-tolyl isothiocyanate with elemental sulfur in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like toluene or xylene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 5-(p-Tolyl)-3H-1,2-dithiole-3-thione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization or distillation techniques.
化学反応の分析
Types of Reactions:
Oxidation: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or dithiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dithiols.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
Chemistry: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: Research has shown that dithiolethiones, including 5-(p-Tolyl)-3H-1,2-dithiole-3-thione, possess antioxidant properties. They are being investigated for their potential to protect cells from oxidative stress and for their role in the induction of phase II detoxifying enzymes.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also explored for its potential use in the formulation of protective coatings and as a stabilizer in polymer production.
作用機序
The mechanism by which 5-(p-Tolyl)-3H-1,2-dithiole-3-thione exerts its effects is primarily through its ability to modulate cellular redox status. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of phase II detoxifying enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase. These enzymes play a crucial role in neutralizing reactive oxygen species and protecting cells from oxidative damage.
類似化合物との比較
5-(p-Tolyl)isoxazole-3-carbonyl: Similar in structure but contains an isoxazole ring instead of a dithiolethione ring.
5,10,15,20-tetra-p-tolyl-21H,23H-porphine: Contains multiple p-tolyl groups and is used in different applications such as sensors and optoelectronics.
Uniqueness: 5-(p-Tolyl)-3H-1,2-dithiole-3-thione is unique due to its dithiolethione ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to activate the Nrf2 pathway and induce phase II detoxifying enzymes sets it apart from other similar compounds, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
6921-83-1 |
|---|---|
分子式 |
C10H8S3 |
分子量 |
224.4 g/mol |
IUPAC名 |
5-(4-methylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChIキー |
VZVOTQGHDNUUFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=S)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol](/img/structure/B12948821.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)




![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)
![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)




![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)
